Methyl (4-cyanophenyl)glycinate
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Overview
Description
Methyl (4-cyanophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group attached to the glycine moiety and a cyanophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (4-cyanophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl bromide with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of reagents to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-cyanophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-cyanophenyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (4-cyanophenyl)glycinate involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of lysine-specific demethylase 1, it binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Methyl glycinate: A simpler derivative without the cyanophenyl group.
4-Cyanophenylacetic acid: Contains a similar cyanophenyl group but lacks the glycine moiety.
Uniqueness: Methyl (4-cyanophenyl)glycinate is unique due to the combination of the glycine moiety and the cyanophenyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(4-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3 |
InChI Key |
SVQUXUCYVYVZIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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